molecular formula C12H11N5OS2 B13059774 3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one

Cat. No.: B13059774
M. Wt: 305.4 g/mol
InChI Key: XTJRUCJALQECIZ-MVSUFEPBSA-N
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Description

3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-ethyl-2-thioxothiazolidin-4-one with thiophene-2-carbaldehyde and 4H-1,2,4-triazol-4-amine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and triazole-containing molecules. Examples are:

  • 3-ethyl-2-thioxothiazolidin-4-one
  • 4H-1,2,4-triazol-4-amine
  • Thiophene-2-carbaldehyde derivatives

Uniqueness

What sets 3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N5OS2

Molecular Weight

305.4 g/mol

IUPAC Name

(2E,5Z)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11N5OS2/c1-2-17-11(18)10(6-9-4-3-5-19-9)20-12(17)15-16-7-13-14-8-16/h3-8H,2H2,1H3/b10-6-,15-12+

InChI Key

XTJRUCJALQECIZ-MVSUFEPBSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/N3C=NN=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CS2)SC1=NN3C=NN=C3

Origin of Product

United States

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